

# Cinnamyl Formate (CAS 104-65-4): A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cinnamyl formate

Cat. No.: B3369455

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**Cinnamyl formate**, with the CAS registry number 104-65-4, is an organic compound classified as an ester of cinnamyl alcohol and formic acid. While primarily utilized in the fragrance and flavor industry for its characteristic sweet, balsamic, and fruity aroma, the broader family of cinnamyl derivatives has garnered scientific interest for a range of biological activities. This technical guide provides an in-depth overview of the available scientific data on **cinnamyl formate**, including its physicochemical properties, synthesis, analytical characterization, and a review of the biological activities of structurally related compounds, offering insights for researchers in drug discovery and development.

## Chemical and Physical Properties

**Cinnamyl formate** is a colorless to pale yellow liquid. Its key physical and chemical properties are summarized in the table below, compiled from various sources.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>2</sub>	N/A
Molecular Weight	162.19 g/mol	N/A
Boiling Point	250-254 °C (lit.)	[1]
Density	1.08 g/mL at 25 °C (lit.)	[1]
Refractive Index (n <sub>20</sub> /D)	1.553 (lit.)	[1]
Flash Point	>110 °C	[2]
Solubility	Soluble in alcohol and ether; slightly soluble in water.	[3]

## Synthesis and Purification

The primary method for the synthesis of **cinnamyl formate** is the Fischer esterification of cinnamyl alcohol with formic acid, typically in the presence of an acid catalyst.

## Experimental Protocol: Fischer Esterification

A detailed protocol for the synthesis of **cinnamyl formate** via Fischer esterification is outlined below. This procedure is based on established methods for ester synthesis.[4][5][6]

Materials:

- Cinnamyl alcohol
- Formic acid (excess)
- Sulfuric acid (catalyst)
- Diethyl ether or Dichloromethane (solvent for extraction)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate

- Boiling chips

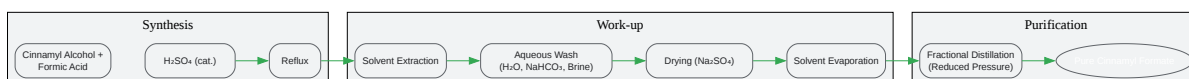
#### Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cinnamyl alcohol and an excess of formic acid.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Add boiling chips and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether or dichloromethane.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude **cinnamyl formate**.

## Purification

The crude **cinnamyl formate** can be purified by fractional distillation under reduced pressure to yield a pure product.<sup>[7][8][9][10][11]</sup>

## Experimental Workflow: Synthesis and Purification



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A schematic overview of the synthesis and purification process for **cinnamyl formate**.

## Analytical Characterization

The structure and purity of **cinnamyl formate** can be confirmed using various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for **cinnamyl formate** is not readily available, the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts can be predicted based on the analysis of closely related cinnamyl esters such as cinnamyl acetate, propionate, and butyrate.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Predicted  $^1\text{H}$  NMR ( $\text{CDCl}_3$ ):

- Phenyl protons: Multiplet around  $\delta$  7.2-7.4 ppm.
- Vinylic protons: Two doublets of doublets (or a doublet and a doublet of triplets) in the region of  $\delta$  6.2-6.7 ppm, showing a large trans coupling constant ( $J \approx 16$  Hz).
- Allylic protons ( $-\text{O}-\text{CH}_2-$ ): A doublet around  $\delta$  4.7-4.9 ppm.
- Formyl proton ( $-\text{O}-\text{CHO}$ ): A singlet around  $\delta$  8.0-8.2 ppm.

Predicted  $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ ):

- Carbonyl carbon:  $\delta$  160-162 ppm.
- Phenyl carbons:  $\delta$  126-136 ppm.
- Vinylic carbons:  $\delta$  123-135 ppm.
- Allylic carbon ( $-\text{O}-\text{CH}_2-$ ):  $\delta$  65-67 ppm.

## Infrared (IR) Spectroscopy

The FT-IR spectrum of **cinnamyl formate** is expected to show characteristic absorption bands for the functional groups present. An FT-IR spectrum is available in the ChemicalBook database.[\[15\]](#)

Expected IR Absorptions ( $\text{cm}^{-1}$ ):

- C=O stretch (ester): Strong absorption around  $1720\text{-}1740\text{ cm}^{-1}$ .
- C-O stretch (ester): Strong absorption in the  $1150\text{-}1250\text{ cm}^{-1}$  region.
- C=C stretch (alkene): Medium absorption around  $1650\text{ cm}^{-1}$ .
- =C-H bend (trans-alkene): Strong absorption around  $960\text{-}980\text{ cm}^{-1}$ .
- C-H stretch (aromatic and vinylic): Above  $3000\text{ cm}^{-1}$ .
- C-H stretch (aliphatic): Below  $3000\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) of **cinnamyl formate** is predicted to show fragmentation patterns characteristic of cinnamyl esters. A predicted fragmentation pattern based on that of cinnamyl benzoate is described below.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Predicted Fragmentation Pattern:

- Molecular Ion ( $M^+$ ): A peak at  $m/z$  162.
- Base Peak: A peak at  $m/z$  117, corresponding to the stable cinnamyl cation ( $[\text{C}_9\text{H}_9]^+$ ), formed by the loss of the formate radical.
- Other Fragments: A peak at  $m/z$  91, corresponding to the tropylium ion, and peaks at  $m/z$  77 (phenyl cation) and  $m/z$  45 (formyloxy cation or formic acid).

## Biological Activity and Signaling Pathways

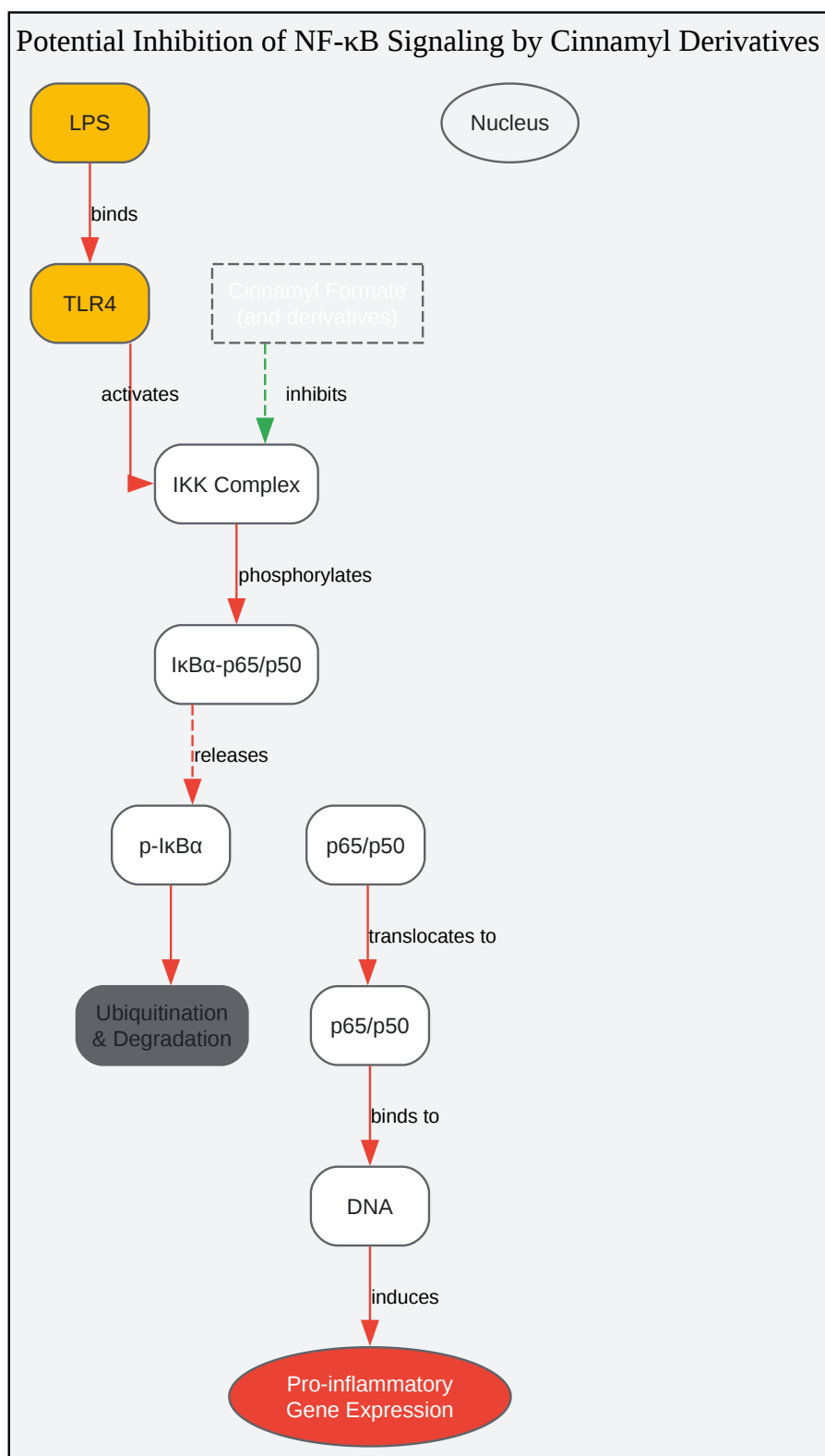
Direct experimental data on the biological activity of **cinnamyl formate** is limited. However, extensive research on structurally related compounds, particularly cinnamic acid and its derivatives, provides valuable insights into its potential pharmacological effects. These compounds have demonstrated a range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[\[21\]](#)[\[22\]](#)[\[23\]](#)

## Antimicrobial Activity

Cinnamic acid and its esters have shown significant growth inhibition against various bacterial and fungal species.<sup>[21][23]</sup> The antimicrobial activity of cinnamyl acetate, a close analog, has also been reported.<sup>[24]</sup> It is plausible that **cinnamyl formate** may exhibit similar antimicrobial properties.

## Anti-inflammatory Activity

Cinnamic acid derivatives are known to possess anti-inflammatory effects, which are often attributed to their ability to modulate key inflammatory signaling pathways.<sup>[3][25][26][27][28]</sup> A critical pathway implicated in inflammation is the Nuclear Factor-kappa B (NF- $\kappa$ B) signaling cascade. Cinnamic acid derivatives have been shown to inhibit NF- $\kappa$ B activation by preventing the phosphorylation of its inhibitor, I $\kappa$ B $\alpha$ , thereby blocking the nuclear translocation of NF- $\kappa$ B and the subsequent transcription of pro-inflammatory genes.<sup>[25][26]</sup>



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Potential mechanism of anti-inflammatory action via inhibition of the NF- $\kappa$ B pathway.

## Anticancer Activity

Several studies have reported the cytotoxic effects of cinnamic acid esters and amides against various cancer cell lines.[29][30][31][32][33] The proposed mechanisms include the induction of cell cycle arrest and apoptosis. The tumor-selective cytotoxicity of some derivatives suggests potential for development as antineoplastic agents.[30]

## Conclusion

**Cinnamyl formate** is a well-characterized fragrance and flavor compound. While direct research into its pharmacological properties is scarce, the extensive body of literature on related cinnamic acid derivatives suggests that it may possess interesting biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The potential for these compounds to modulate key signaling pathways, such as NF- $\kappa$ B, makes them worthy of further investigation in the context of drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to undertake further studies on **cinnamyl formate** and its potential therapeutic applications.

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- To cite this document: BenchChem. [Cinnamyl Formate (CAS 104-65-4): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3369455#cinnamyl-formate-cas-104-65-4-scientific-data]

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